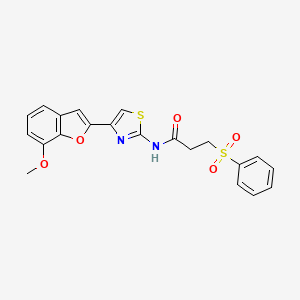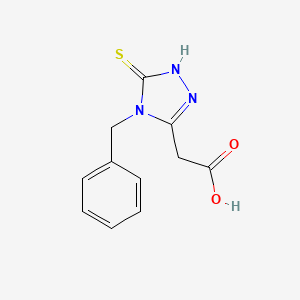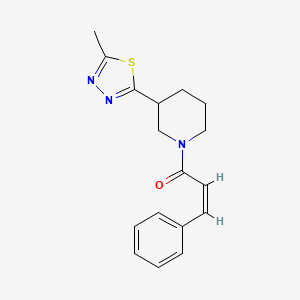
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran moiety, a thiazole ring, and a phenylsulfonyl group. Benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring. Thiazole is a ring structure containing nitrogen and sulfur atoms, and phenylsulfonyl is a functional group consisting of a phenyl ring bonded to a sulfonyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. This compound has a molecular weight of 442.5. Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Research on derivatives of similar structural frameworks has shown significant promise in the development of novel antibacterial and antifungal agents. For instance, novel propanamide derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating potent antibacterial and antifungal effects comparable to standard treatments like Ampicillin and Flucanazole. These findings suggest the potential of such compounds in addressing resistant microbial strains and expanding the arsenal against infectious diseases (Helal et al., 2013).
Cancer Research and Photodynamic Therapy
In cancer research, certain derivatives have been identified for their high singlet oxygen quantum yield, indicating their utility as photosensitizers in photodynamic therapy (PDT). The study of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has unveiled compounds with remarkable photophysical and photochemical properties, making them suitable for Type II PDT mechanisms. This approach targets cancer cells with light-activated compounds, offering a non-invasive treatment alternative with fewer side effects compared to conventional therapies (Pişkin et al., 2020).
Antimicrobial and Cytotoxic Activities
Another area of interest involves the synthesis of new thiazole derivatives and their evaluation for antimicrobial and cytotoxic activities. Specific derivatives have shown high antibacterial activity and anticandidal effects, as well as significant cytotoxicity against various cancer cell lines. These findings highlight the potential of such compounds in the development of new therapeutics for both infectious and oncological diseases (Dawbaa et al., 2021).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been applied to similar compounds to predict their biological activity and binding affinities. This computational approach aids in understanding the interaction between these compounds and biological targets, facilitating the design of molecules with enhanced efficacy and selectivity for specific receptors or enzymes. Such studies provide valuable insights into the potential therapeutic applications of these compounds, including their role as antiviral or anticancer agents (Viji et al., 2020).
Orientations Futures
Benzofuran derivatives, like this compound, have been the focus of many research studies due to their wide range of biological activities . Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, materials science, and environmental science.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-27-17-9-5-6-14-12-18(28-20(14)17)16-13-29-21(22-16)23-19(24)10-11-30(25,26)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNIJOMKAGXTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2634349.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2634351.png)
![N-(4-chlorophenyl)-N'-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]urea](/img/structure/B2634355.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2634357.png)

![N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2634360.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)
![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2634366.png)
methanone](/img/structure/B2634368.png)
![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)

